molecular formula C18H22N4O3 B2611719 N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034431-33-7

N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No. B2611719
CAS RN: 2034431-33-7
M. Wt: 342.399
InChI Key: VOZAXWRJHNMSAJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as EPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPC belongs to the class of piperidine carboxamides, which are known for their diverse biological activities.

Scientific Research Applications

Heterocyclic Compound Synthesis

Novel heterocyclic compounds with potential therapeutic applications have been synthesized, involving structures related to N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide. For instance, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives have been synthesized and evaluated for pharmacological activities, including anticancer and anti-inflammatory effects (Rahmouni et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by targeting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated promising analgesic and antiparkinsonian activities, compared favorably with standard drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Anticancer Potential

Pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxicity against cancer cell lines, showing potential as anticancer drugs through mechanisms such as blocking cell proliferation and inducing apoptosis (Hassan, Hafez, & Osman, 2014).

Insecticidal Activity

Pyridine derivatives, sharing a structural motif with this compound, have demonstrated notable insecticidal activity against pests such as the cowpea aphid, with some compounds showing significantly higher efficacy than commercial insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-24-16-8-4-3-7-15(16)21-18(23)22-11-5-6-14(12-22)25-17-9-10-19-13-20-17/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAXWRJHNMSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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